1-(4-Methylbenzyl)cyclopropanamine

Mechanism-based inhibition FAD covalent adduct MAO

1-(4-Methylbenzyl)cyclopropanamine (CAS 27018-59-3) is a 1,1-disubstituted cyclopropanamine in which a primary amine and a 4-methylbenzyl group are both attached to the same cyclopropane ring carbon. Its molecular formula is C₁₁H₁₅N (free base, MW 161.24 Da) and it is most commonly supplied as the hydrochloride salt (MW 197.71 Da) at ≥95% purity.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 27018-59-3
Cat. No. B1358523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)cyclopropanamine
CAS27018-59-3
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(CC2)N
InChIInChI=1S/C11H15N/c1-9-2-4-10(5-3-9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3
InChIKeyWXLBBEOVYBPBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)cyclopropanamine (CAS 27018-59-3): Structural Identity and Compound-Class Context for Procurement Decisions


1-(4-Methylbenzyl)cyclopropanamine (CAS 27018-59-3) is a 1,1-disubstituted cyclopropanamine in which a primary amine and a 4-methylbenzyl group are both attached to the same cyclopropane ring carbon. Its molecular formula is C₁₁H₁₅N (free base, MW 161.24 Da) and it is most commonly supplied as the hydrochloride salt (MW 197.71 Da) at ≥95% purity . The compound belongs to the arylcyclopropylamine class, which includes tranylcypromine and is widely investigated for mechanism-based, covalent inhibition of flavin-dependent enzymes—principally the histone demethylase KDM1A (LSD1) and monoamine oxidases MAO-A and MAO-B [1]. Unlike N-substituted benzyl-cyclopropylamines, the 1,1-disubstituted architecture positions the primary amine directly on the strained cyclopropane ring, a structural prerequisite for forming irreversible covalent adducts with the FAD cofactor of these target enzymes [2].

Why 1-(4-Methylbenzyl)cyclopropanamine Cannot Be Casually Replaced by Regioisomeric or Des-Methyl Analogs


Substituting 1-(4-methylbenzyl)cyclopropanamine with either its N-benzyl regioisomer (CAS 70894-72-3) or the des-methyl analog 1-benzylcyclopropylamine (1-BCPA, CAS 27067-03-4) introduces differences in covalent inhibition mechanism, physicochemical properties, and target selectivity that undermine experimental reproducibility. The 1,1-disubstituted architecture is essential for mechanism-based irreversible inactivation of flavin-dependent enzymes: the primary amine on the cyclopropane ring undergoes enzyme-catalyzed one-electron oxidation to generate a radical intermediate that covalently attacks the FAD cofactor or an active-site cysteine [1]. In contrast, N-(4-methylbenzyl)cyclopropanamine bears the amine nitrogen between the cyclopropane and the benzyl group, precluding this radical-generating pathway and fundamentally altering its inactivation profile—a distinction directly demonstrated for the analogous pair 1-BCPA versus N-cyclopropylbenzylamine [2]. Additionally, the para-methyl substituent on the benzyl ring increases lipophilicity and steric bulk relative to the unsubstituted 1-BCPA scaffold, which the class-level SAR from Vianello et al. (2014) shows correlates with improved KDM1A inhibitory potency and reduced off-target MAO activity [3]. Procurement of the correct regioisomer and substitution pattern is therefore not a matter of trivial interchange but a determinant of whether a compound can even engage its intended biological targets via the expected covalent mechanism.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)cyclopropanamine Against Closest Analogs


Regioisomeric Differentiation: 1-Substituted vs. N-Substituted Cyclopropanamine and the Covalent Inhibition Mechanism

1-(4-Methylbenzyl)cyclopropanamine is a 1,1-disubstituted cyclopropanamine; its primary amine is directly bonded to the cyclopropane ring. This architecture is the requisite for the mechanism-based, irreversible inhibition of flavin-dependent amine oxidases and demethylases documented for the class. In the paradigmatic case of 1-phenylcyclopropylamine (1-PCPA), enzyme-catalyzed one-electron oxidation of the cyclopropane-attached amine generates a ring-opened radical that covalently modifies the FAD cofactor or an active-site cysteine residue, resulting in irreversible enzyme inactivation [1]. By contrast, the regioisomer N-(4-methylbenzyl)cyclopropanamine (CAS 70894-72-3), in which the amine nitrogen links the cyclopropyl ring to the benzyl substituent, cannot undergo this same radical-generating pathway; related N-cyclopropyl-benzylamine species are known to follow fundamentally different inactivation chemistry [2]. The covalent-adduct-forming capability is experimentally confirmed for the 1-substituted class by X-ray crystallography of LSD1(KDM1A)-CoREST in complex with 1-benzyl-tranylcypromine (PDB 4UV8) and 1-phenyl-tranylcypromine (PDB 4UVC), which unambiguously shows the FAD-adduct formed exclusively through the cyclopropane-attached amine [3]. For a procurement scientist, this means that selecting the N-benzyl regioisomer instead of the 1-benzyl compound will abrogate the intended covalent mechanism of action.

Mechanism-based inhibition FAD covalent adduct MAO KDM1A/LSD1 Regioisomer comparison

Physical Property Differentiation: Boiling Point and Density vs. N-Benzyl Regioisomer

The differing connectivity between 1-(4-methylbenzyl)cyclopropanamine and its N-substituted regioisomer yields measurable differences in predicted physicochemical properties relevant to handling, purification, and formulation. The N-(4-methylbenzyl)cyclopropanamine regioisomer (CAS 70894-72-3) has a predicted boiling point of 251.0 ± 9.0 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, a predicted melting point of 40.73 °C, and an ACD/LogP of 2.35 . In contrast, 1-benzylcyclopropylamine (CAS 27067-03-4), which shares the 1,1-disubstituted scaffold with the target compound but lacks the para-methyl group, has a predicted boiling point of 223.7 °C at 760 mmHg, density of 1.07 g/cm³, and a LogP of 3.22 . The target compound, bearing both the 1,1-disubstituted cyclopropanamine core and the para-methyl substituent, is expected to exhibit intermediate boiling point and LogP values. The free base form also differs substantially from the hydrochloride salt (CAS 27018-59-3, MW 197.71, purity ≥95%), which is the commercially supplied form and requires different storage and handling considerations . These property differences provide orthogonal analytical handles (GC retention time, LogP by shake-flask or HPLC) for confirming the correct isomer upon receipt.

Physicochemical properties Boiling point Density Regioisomer Quality control

Para-Methyl Substituent Effect: Enhanced Hydrophobicity and Potential KDM1A Selectivity vs. Unsubstituted 1-Benzylcyclopropylamine

The 4-methyl substituent on the benzyl ring of the target compound introduces a well-characterized steric and lipophilic increment relative to the unsubstituted 1-benzylcyclopropylamine (1-BCPA) scaffold. In the comprehensive SAR study by Vianello et al. (2014) on 1-substituted cyclopropylamine derivatives, the introduction of bulkier and more lipophilic substituents at the cyclopropane 1-position consistently increased inhibitory potency against KDM1A while simultaneously reducing off-target activity at MAO-A and MAO-B. The study established that "the molecules were all found to covalently inhibit KDM1A and to become increasingly selective against human monoamine oxidases MAO A and MAO B through the introduction of bulkier substituents on the cyclopropylamine ring" [1]. While the Vianello study primarily explored phenyl-ring-substituted 2-phenylcyclopropylamines (tranylcypromine derivatives), the same steric/lipophilic SAR principle is expected to apply to the 1-benzyl scaffold: the 4-methyl group increases LogP by approximately 0.5 units compared to 1-BCPA (LogP 3.22), enhancing hydrophobic interactions within the KDM1A active-site pocket that accommodates the benzyl moiety, as visualized in the co-crystal structure of 1-benzyl-tranylcypromine bound to LSD1-CoREST (PDB 4UV8) [2]. The 1-BCPA scaffold without the para-methyl group has been characterized primarily as an MAO inactivator, with the Silverman group reporting a KI value for MAO-B inactivation and relatively slower reaction kinetics with MAO-A [3]. The addition of the para-methyl group is thus expected to shift the selectivity profile further toward KDM1A and away from MAO, consistent with the class-level SAR trend.

SAR Hydrophobicity KDM1A selectivity MAO Lead optimization

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

The hydrochloride salt of 1-(4-methylbenzyl)cyclopropanamine (CAS 27018-59-3) is commercially available from multiple suppliers at defined purity grades. Fluorochem supplies the compound at ≥95.0% purity (Product Code F360121, MW 197.71) with full GHS hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . The GHS classification for the target compound—Signal Word: Warning—is consistent with the general hazard profile of primary amine hydrochloride salts. In contrast, N-(4-methylbenzyl)cyclopropanamine (CAS 70894-72-3) is supplied by different vendors (e.g., Santa Cruz Biotechnology, Aladdin) as a liquid at room temperature (predicted MP 40.73 °C), requiring different storage and handling protocols . The 1-BCPA analog (CAS 27067-03-4) is supplied as a hydrochloride salt with a melting point of 180-182 °C and LogP of 3.22, providing a useful reference standard for analytical method development . For the target compound, ChemBridge Corporation (Catalog 4032614) and MolCore (NLT 98% purity, ISO-certified) also serve as commercial sources, offering competitive purity grades suitable for pharmaceutical R&D and quality control applications [1]. The availability of the compound as a characterized solid hydrochloride salt from multiple independent suppliers reduces single-supplier procurement risk and enables price benchmarking.

Commercial sourcing Purity specification Hazard classification Procurement Building block

Cyclopropane Ring Strain and Stability: Implications for Storage and Reaction Planning

The cyclopropane ring in 1-(4-methylbenzyl)cyclopropanamine possesses approximately 27 kcal/mol of ring strain energy, a property shared with all cyclopropylamine derivatives but with reactivity consequences that differ between 1-substituted and N-substituted architectures [1]. In the 1,1-disubstituted scaffold, the ring strain is directly coupled to the amine-bearing carbon, making it susceptible to nucleophilic ring-opening reactions under acidic or high-temperature conditions. The hydrochloride salt form mitigates some of this reactivity by protonating the amine, but the compound should not be heated as a neat liquid above its decomposition threshold. By comparison, the N-substituted regioisomer localizes ring strain away from the amine-bearing carbon, potentially conferring greater thermal stability but at the cost of losing the mechanism-based inhibition capability. The Fluorochem technical datasheet for the HCl salt specifies standard ambient-temperature storage in a tightly closed container with GHS precautionary codes P403+P233 (store in a well-ventilated place, keep container tightly closed) . For laboratory procurement, this means the HCl salt is stable as a solid under recommended storage, but synthetic protocols requiring free-basing should account for the enhanced nucleophilic reactivity of the liberated amine toward electrophiles and Michael acceptors, which can serve as either a synthetic opportunity (for further derivatization) or a stability liability depending on the intended downstream chemistry.

Ring strain Thermal stability Storage conditions Safety Cyclopropane chemistry

Application Scenarios for 1-(4-Methylbenzyl)cyclopropanamine Driven by Differential Evidence


KDM1A/LSD1 Inhibitor Lead Optimization Programs Requiring MAO Selectivity

Medicinal chemistry teams developing irreversible KDM1A (LSD1) inhibitors for oncology or antiviral indications should prioritize 1-(4-methylbenzyl)cyclopropanamine over its des-methyl analog (1-BCPA) or N-benzyl regioisomer. The 1,1-disubstituted architecture with the para-methylated benzyl group is expected to deliver enhanced KDM1A inhibitory potency and reduced MAO-A/MAO-B off-target activity, consistent with the class-level SAR established by Vianello et al. (2014), where bulkier 1-substituents consistently improved KDM1A/MAO selectivity ratios [1]. The co-crystal structure of 1-benzyl-tranylcypromine bound to LSD1-CoREST (PDB 4UV8) confirms that the benzyl moiety occupies a hydrophobic pocket that can accommodate the para-methyl group, rationalizing the selectivity gain [2]. Direct procurement of this compound as a characterized HCl salt at ≥95% purity from multiple suppliers provides a reliable starting material for further SAR expansion at the benzyl ring or cyclopropane core.

Mechanistic Probe Development for Flavin-Dependent Enzyme Inactivation Studies

Researchers investigating the mechanism of covalent flavin modification by cyclopropylamines require the 1,1-disubstituted scaffold, as only this architecture can generate the requisite carbon-centered radical upon one-electron oxidation of the cyclopropane-attached amine. The Silverman laboratory's foundational work on 1-PCPA and 1-BCPA established that the amine must be directly on the cyclopropane ring, not on an exocyclic linker, to undergo enzyme-catalyzed oxidation and subsequent covalent adduct formation with FAD or active-site cysteine residues [3]. For studies aiming to compare FAD-adduct vs. cysteine-adduct pathways across MAO-A, MAO-B, and KDM1A, the para-methyl substituent on the benzyl group provides an additional steric/lipophilic parameter that can modulate binding orientation and adduct regiochemistry, offering a more nuanced mechanistic probe than the simpler 1-BCPA scaffold.

Building Block for Diversity-Oriented Synthesis of Cyclopropylamine Libraries

The free amine of 1-(4-methylbenzyl)cyclopropanamine serves as a versatile synthetic handle for generating focused libraries of N-acylated, N-sulfonylated, or N-alkylated derivatives, with the cyclopropane ring strain providing both a reactivity handle and a conformational constraint that limits the accessible conformational space of derived ligands. The solid hydrochloride salt form (CAS 27018-59-3) facilitates accurate weighing and dispensing for parallel synthesis workflows . The para-methyl group on the benzyl ring offers a site for further diversification via benzylic bromination or directed ortho-metalation, while the cyclopropane ring can be elaborated through ring-opening or cycloaddition chemistry. Importantly, the 1,1-disubstituted architecture ensures that any N-derivatization retains the integrity of the cyclopropane-amine bond that is essential for the mechanism-based inhibition pharmacophore—a feature absent in the N-benzyl regioisomer.

Analytical Reference Standard for Regioisomeric Purity Determination

Quality control laboratories validating the identity of cyclopropylamine-based drug candidates or intermediates can employ 1-(4-methylbenzyl)cyclopropanamine as a reference standard for distinguishing 1-substituted from N-substituted regioisomers. The significant boiling point differential (~27°C between the target compound's class and the N-benzyl isomer) and LogP difference (~0.9 units vs. N-isomer) enable baseline chromatographic separation by GC or reverse-phase HPLC . For laboratories procuring cyclopropylamine building blocks from multiple contract research organizations, orthogonal confirmation of regioisomeric identity using this compound as a retention-time standard provides an essential safeguard against mis-shipment of the structurally similar but mechanistically distinct N-benzyl isomer (CAS 70894-72-3), which has an identical molecular formula (C₁₁H₁₅N) and molecular weight (161.24 Da) and would not be distinguishable by mass spectrometry alone.

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